molecular formula C7H12BrN3S B2423561 5H,6H,7H,8H,8aH-[1,3]thiazolo[4,5-b]azepin-2-aminehydrobromide CAS No. 2287344-60-7

5H,6H,7H,8H,8aH-[1,3]thiazolo[4,5-b]azepin-2-aminehydrobromide

Cat. No.: B2423561
CAS No.: 2287344-60-7
M. Wt: 250.16
InChI Key: WMLKTTNSYGKSLX-UHFFFAOYSA-N
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Description

5H,6H,7H,8H,8aH-[1,3]thiazolo[4,5-b]azepin-2-aminehydrobromide is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique fused ring system that combines thiazole and azepine moieties, making it a valuable scaffold for the development of bioactive molecules.

Properties

IUPAC Name

6,7,8,8a-tetrahydro-5H-[1,3]thiazolo[4,5-b]azepin-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S.BrH/c8-7-10-6-5(11-7)3-1-2-4-9-6;/h5H,1-4H2,(H2,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLKTTNSYGKSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN=C2C(C1)SC(=N2)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,8a-Tetrahydro-5H-[1,3]thiazolo[4,5-b]azepin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6,7,8,8a-Tetrahydro-5H-[1,3]thiazolo[4,5-b]azepin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced amine derivatives, and various substituted thiazoloazepines .

Scientific Research Applications

6,7,8,8a-Tetrahydro-5H-[1,3]thiazolo[4,5-b]azepin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6,7,8,8a-Tetrahydro-5H-[1,3]thiazolo[4,5-b]azepin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,8a-Tetrahydro-5H-[1,3]thiazolo[4,5-b]azepin-2-amine is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of novel bioactive molecules .

Biological Activity

5H,6H,7H,8H,8aH-[1,3]thiazolo[4,5-b]azepin-2-amine hydrobromide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : 5H,6H,7H,8H,8aH-[1,3]thiazolo[4,5-b]azepin-2-amine hydrobromide
  • Molecular Formula : C7H7N3S·Br
  • Molecular Weight : 232.12 g/mol
  • Structure : The compound features a thiazole ring fused to an azepine structure, contributing to its unique biological properties.

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to 5H,6H,7H,8H,8aH-[1,3]thiazolo[4,5-b]azepin-2-amine exhibit significant antimicrobial properties. For instance:

  • Study Findings : A derivative of thiazolo[4,5-b]azepin was tested against various bacterial strains and demonstrated effective inhibition of growth with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

2. Anticancer Properties

The compound has also been investigated for its anticancer potential:

  • In vitro Studies : Research has shown that thiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .

3. Neuroprotective Effects

There is growing interest in the neuroprotective effects of this compound:

  • Alzheimer's Disease Research : Compounds containing thiazole rings have been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. A study demonstrated that a similar thiazole derivative had an IC50 value of 2.7 µM against AChE . This suggests potential therapeutic applications in treating cognitive decline associated with neurodegenerative diseases.

Data Tables

Activity TypeTest SubjectResultReference
AntimicrobialBacterial strainsMIC: 10 - 50 µg/mL
AnticancerMCF-7 Cell LineInduction of apoptosis
NeuroprotectiveAChE InhibitionIC50: 2.7 µM

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives including the target compound. The results indicated that modifications in the thiazole structure significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.

Case Study 2: Neuroprotective Mechanism

In a separate investigation focused on neuroprotection, researchers synthesized several derivatives based on the thiazolo[4,5-b]azepin framework. These compounds were tested for their ability to cross the blood-brain barrier and inhibit AChE. The most promising candidates demonstrated significant neuroprotective effects in animal models of Alzheimer's disease.

Q & A

Q. What are the common synthetic routes for 5H,6H,7H,8H,8aH-[1,3]thiazolo[4,5-b]azepin-2-amine hydrobromide?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, Suzuki-Miyaura coupling has been optimized for introducing aryl groups to thiazoloazepine cores, as demonstrated in the synthesis of analogous compounds using palladium catalysts and boronic acid derivatives . Hydrogenation of thiazoloazepine precursors is challenging; initial attempts with Pd/C under high-pressure hydrogen failed, but alternative reducing agents like tetrabutylammonium borohydride showed partial success .

Q. Which spectroscopic methods are critical for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS) are essential. For example, ¹H NMR can resolve proton environments in the thiazole and azepine rings, while HR-MS confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups like amines or hydrogen-bonded hydrobromide moieties .

Q. What in vitro models are used to assess its antimicrobial activity?

Standard assays include testing against Mycobacterium tuberculosis (H37Rv strain) and bacterial pathogens (e.g., Staphylococcus aureus). Minimum inhibitory concentration (MIC) values are determined using microdilution methods, with molecular docking studies against bacterial enzymes (e.g., enoyl-acyl carrier protein reductase) providing mechanistic insights .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic hydrogenation yields for thiazoloazepine derivatives?

Contradictions arise from varying reactivity of the thiazole ring. For instance, Pd/C hydrogenation failed for thiazolo[4,5-b]pyridines, but switching to borohydride reagents at elevated temperatures produced trace amounts of dihydro derivatives. Side reactions (e.g., disulfide formation) suggest competing pathways, necessitating optimization of reducing agents and reaction conditions .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

Physicochemical modifications, such as salt formation (e.g., hydrobromide vs. hydrochloride), can enhance aqueous solubility. Co-solvent systems (e.g., PEG-400/water) or nanoparticle encapsulation are also explored. Structural analogs with hydrophilic substituents (e.g., morpholine rings) show improved bioavailability in related compounds .

Q. How to design structure-activity relationship (SAR) studies for bioactivity optimization?

Key steps include:

  • Scaffold diversification : Introducing substituents (e.g., halogens, methyl groups) at positions 2 and 5 of the thiazole ring.
  • Biological screening : Testing against target enzymes (e.g., TRPA1 receptors) or cellular models.
  • Computational modeling : Docking studies to predict binding affinities, as applied in antimicrobial research for thiazolo-indole derivatives .

Q. What is the impact of the hydrobromide salt on pharmacological activity?

The hydrobromide counterion stabilizes the protonated amine, enhancing solubility and bioavailability. Comparative studies with hydrochloride salts reveal differences in crystallinity and dissolution rates, which affect in vivo absorption profiles .

Methodological Considerations

Q. How to address purification challenges for this compound?

Column chromatography (gradient elution with ethyl acetate/hexane) effectively separates impurities. Reverse-phase HPLC (C18 columns) with acetonitrile/water mobile phases achieves >99% purity for analogs, as reported for peptidomimetic thiazoles .

Q. What analytical techniques validate synthetic intermediates?

Thin-layer chromatography (TLC) monitors reaction progress, while elemental analysis (C, H, N) confirms stoichiometry. X-ray crystallography resolves ambiguous stereochemistry in complex derivatives .

Data Contradiction Analysis

Q. Why do some studies report divergent bioactivity for structurally similar compounds?

Variations in substituent electronic effects (e.g., electron-withdrawing nitro groups vs. electron-donating methyl groups) alter target binding. For example, 3-nitro-phenyl derivatives showed higher antimicrobial activity than chloro-substituted analogs, highlighting the role of electronic modulation .

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